molecular formula C11H12ClF3O B7990774 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene

Cat. No.: B7990774
M. Wt: 252.66 g/mol
InChI Key: AXAOABXSRMSMAV-UHFFFAOYSA-N
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Description

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene (C₁₁H₁₂ClF₃O) is a substituted aromatic compound featuring a butoxy group (–OC₄H₉) at the 1-position, a chlorine atom at the 2-position, and a trifluoromethyl (–CF₃) group at the 4-position of the benzene ring. This compound’s structure combines electron-donating (butoxy) and electron-withdrawing (Cl, CF₃) substituents, creating unique electronic and steric effects.

Properties

IUPAC Name

1-butoxy-2-chloro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-5-4-8(7-9(10)12)11(13,14)15/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAOABXSRMSMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butoxy-2-chloro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs and their substituent effects are compared below:

Compound Name Substituents (Positions) Electronic Effects Reference
1-Butoxy-2-chloro-4-(trifluoromethyl)benzene 1-OC₄H₉, 2-Cl, 4-CF₃ –OC₄H₉ (electron-donating), –Cl/–CF₃ (electron-withdrawing) N/A
1-Chloro-2-nitro-4-(trifluoromethyl)benzene 1-Cl, 2-NO₂, 4-CF₃ –NO₂ (strong electron-withdrawing), enhances electrophilic substitution resistance
1-Chloro-2,4-bis(trifluoromethyl)benzene 1-Cl, 2-CF₃, 4-CF₃ Dual –CF₃ groups increase hydrophobicity and steric hindrance
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-OCF₃ –Br (heavier halogen), –OCF₃ (moderate electron-withdrawing)
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene 1-O-(4-Cl-3-MeC₆H₃), 2-NO₂, 4-CF₃ Phenoxy group introduces steric bulk; –NO₂ enhances reactivity for further substitution

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The butoxy group in the target compound contrasts with nitro (–NO₂) or sulfonyl (–SO₂CF₃) groups in analogs, altering reactivity in electrophilic aromatic substitution (EAS) or coupling reactions .
  • Steric Effects: Bulky substituents (e.g., phenoxy in ) reduce reaction rates compared to smaller groups like –Cl or –CF₃.

Physical Properties

Molecular weight, solubility, and stability vary significantly:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Physical Properties Reference
This compound C₁₁H₁₂ClF₃O 258.66 Likely lipophilic due to –OC₄H₉; mp/bp uncharacterized N/A
1-Chloro-2,4-bis(trifluoromethyl)benzene C₈H₃ClF₆ 248.56 High volatility (low MW); hydrophobic
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 Higher density due to Br; stable under ambient conditions
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene C₁₄H₉ClF₃NO₃ 355.68 Low solubility in polar solvents; crystalline solid

Key Observations :

  • Bromine analogs (e.g., ) exhibit higher molecular weights, affecting chromatographic retention times.
Reactivity in Coupling Reactions
  • Target Compound : Likely undergoes nucleophilic aromatic substitution (NAS) at the 2-Cl position due to activation by –CF₃ and –OC₄H₉.
  • Nitro-Containing Analogs : Used in indole synthesis via zinc chloride-mediated coupling (e.g., ). Nitro groups direct further substitution meta to their position.
  • Sulfonyl Analogs : 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene (from ) shows enhanced reactivity in Suzuki couplings due to strong electron withdrawal.

Biological Activity

1-Butoxy-2-chloro-4-(trifluoromethyl)benzene is a chemical compound with a unique structure that includes a butoxy group, a chloro substituent, and a trifluoromethyl group. This combination of functional groups suggests potential biological activities that merit investigation. Understanding the biological activity of this compound is crucial for its application in various fields, including pharmaceuticals and environmental science.

This compound has the following chemical properties:

  • Molecular Formula : C10H10ClF3O
  • Molecular Weight : 256.63 g/mol
  • CAS Number : 98-56-6

The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound an interesting subject for research.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects, particularly in relation to toxicity and enzyme inhibition.

Toxicity Studies

Several studies have assessed the toxicity of this compound, particularly focusing on its effects on mammalian systems. Notable findings include:

  • Acute Toxicity : In studies involving oral administration to rats, significant increases in liver and kidney weights were observed at high doses (≥400 mg/kg), indicating potential nephrotoxicity and hepatotoxicity .
  • NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects observed in rat models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which is crucial for its potential therapeutic applications:

  • Cyclooxygenase (COX) Inhibition : Preliminary studies indicate that derivatives of compounds with similar structures exhibit moderate inhibition of COX enzymes, which are critical targets in anti-inflammatory therapies .

Case Study 1: Hepatotoxicity in Rodent Models

A study evaluated the hepatotoxic effects of this compound in F344/N rats. The study administered varying doses over a period of time and noted significant liver hypertrophy at doses above 50 mg/kg. Histopathological examinations revealed minimal to mild hypertrophy of hepatocytes, confirming the compound's hepatotoxic potential .

Case Study 2: In Vitro Enzyme Activity

Another study explored the enzyme inhibition capabilities of this compound through molecular docking simulations. The results suggested that the trifluoromethyl group enhances binding affinity to COX enzymes, implicating it as a potential lead compound for developing anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group may facilitate stronger interactions with active sites on target proteins, influencing their activity.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Chloro-4-(trifluoromethyl)benzeneLacks butoxy group; only halogenatedModerate toxicity; used as solvent
2-Chloro-4-(trifluoromethyl)phenolHydroxyl group instead of butoxyAntimicrobial properties
1-(3-Ethoxy-5-fluorophenyl)ethanolEthoxy instead of butoxy; fluorinatedPotential anti-cancer activity

This table illustrates how variations in functional groups can influence biological activity, highlighting the unique profile of this compound.

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